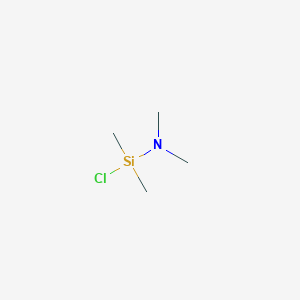
Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Vue d'ensemble
Description
Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms that are covalently bonded to carbon-containing ligands. The specific compound is not directly studied in the provided papers, but the papers do discuss related silicon-containing compounds and their properties, which can provide insights into the behavior and characteristics of silanamines in general.
Synthesis Analysis
The synthesis of organosilicon compounds can involve various strategies, including the use of chlorosilanes as reagents. For instance, the synthesis of 1,3-dichloro 1,2,3,3-tetramethyl 1-vinyl disilazane, a related compound, was achieved by the ring-opening reaction of nonamethylcyclotrisilazane with dichloromethyl vinyl silane . This method indicates that chlorosilanes can be used as precursors for more complex silicon-containing compounds, potentially including silanamines like 1-chloro-N,N,1,1-tetramethyl-.
Molecular Structure Analysis
The molecular structure of silicon compounds can vary widely, but they often involve silicon atoms in various coordination environments. For example, the crystal and molecular structures of certain chelated silicon compounds were determined to have a trigonal-bipyramidal five-coordination around the central silicon atom . This information suggests that silanamines could also exhibit complex geometries around the silicon atom, which could influence their reactivity and physical properties.
Chemical Reactions Analysis
Organosilicon compounds can participate in a variety of chemical reactions. The paper discussing the coupling reaction of allylic alcohols with lithium enolate of dithioesters using a silicon-containing reagent demonstrates the potential for silicon compounds to act as condensation reagents . This reagent facilitated a thio-Claisen rearrangement, leading to the formation of γ,δ-unsaturated dithioesters. Such reactivity could be relevant to silanamines, which may also serve as intermediates or catalysts in similar organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure and the nature of their substituents. The papers provided do not directly discuss the properties of 1-chloro-N,N,1,1-tetramethyl-silanamine, but they do provide insights into related compounds. For instance, the extended co-ordinative Si-N bonds in the chelated complexes suggest that similar silicon-nitrogen bonds in silanamines could exhibit unique bond lengths and strengths, affecting their physical properties such as boiling points, solubility, and stability . Additionally, the methods of purification, such as vacuum distillation, and characterization techniques like IR, 1H NMR, and mass spectral analysis for related silicon compounds , could be applicable to the study of silanamines.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Silanamine compounds are used in synthesizing amino- and boryl-substituted disilenes, demonstrating significant pi-conjugation with the Si=Si double bond (Takeuchi et al., 2010).
- Employed as cross-linking agents for PVC, these compounds improve mechanical properties like tensile strength and elongation at break (Huang Feng-yuan, 2004).
- They are instrumental in forming novel diazasilacycloalkanes, leading to new insights into silicon-based heterocycles (Knopf et al., 2004).
Chemical Properties and Applications
- Silanamine derivatives have been used to create delta-hydroxyesters in good yields, acting as acrolein equivalents in chemical reactions (Shimizu et al., 2010).
- In the development of antimicrobial coatings, N-halamine siloxanes derived from these compounds have shown effectiveness against bacteria like E. coli and S. aureus (Ren et al., 2008).
- Silanamine-based structures are also utilized in the synthesis of stable base-free dialkylsilanimines, contributing to the understanding of organosilicon chemistry (Iwamoto et al., 2010).
Advanced Material Development
- Silanamine derivatives have been used in the creation of stable Si2N2 four-membered rings, presenting unique biradicaloid characteristics (Takeuchi et al., 2011).
- They play a role in synthesizing silicon heterocycles, demonstrating their reactivity with various organic compounds (Khan et al., 2011).
- In pharmaceutical applications, silanamine compounds are used to develop Schiff bases with antimicrobial properties (Zaltariov et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHOUYDAHXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066339 | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
CAS RN |
18209-60-4 | |
| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



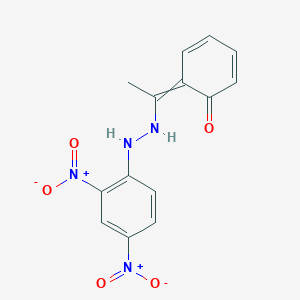
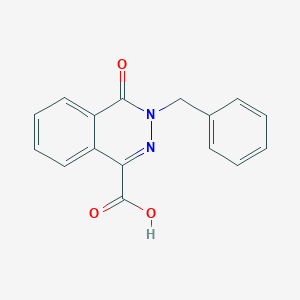
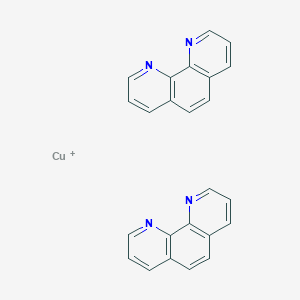
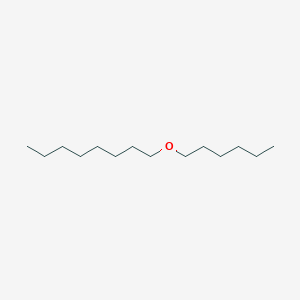
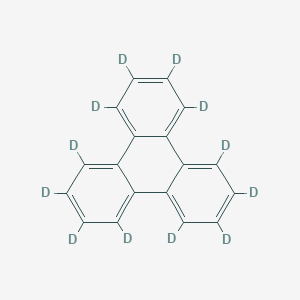
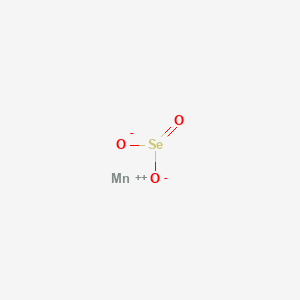


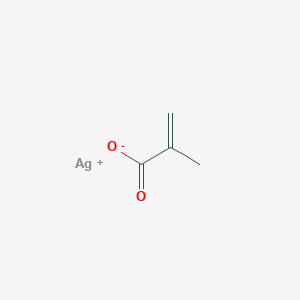
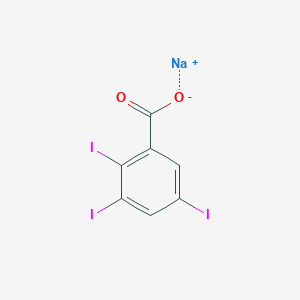

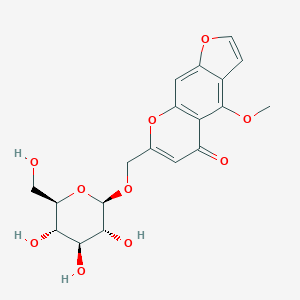
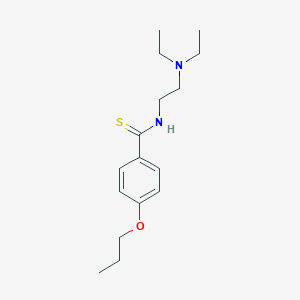
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)